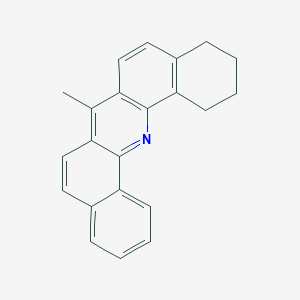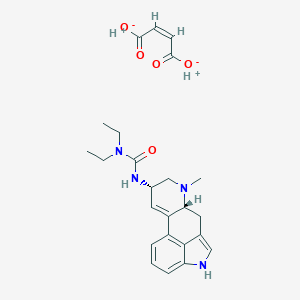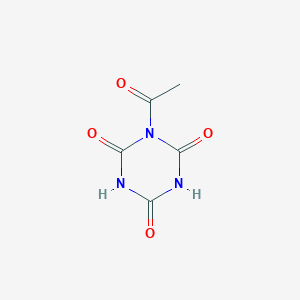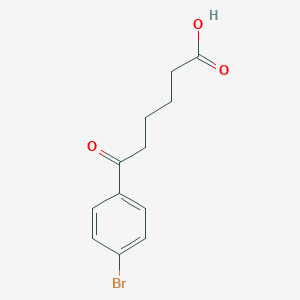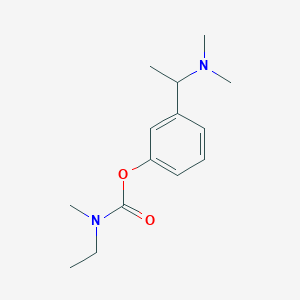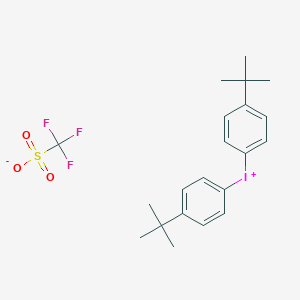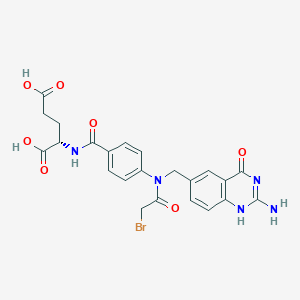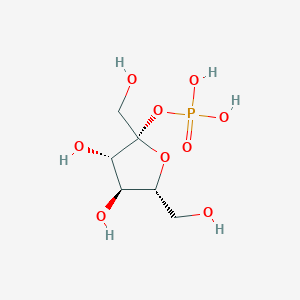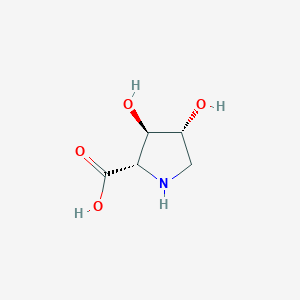![molecular formula C34H51NO B010395 Benzamide, N-[(3beta)-cholest-5-en-3-yl]- CAS No. 19595-23-4](/img/structure/B10395.png)
Benzamide, N-[(3beta)-cholest-5-en-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas.
Aplicaciones Científicas De Investigación
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been studied for its potential applications in various areas of scientific research. One of the significant areas of research is in drug delivery systems. The compound has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and receptors involved in cell growth and proliferation. This activity makes it a potential candidate for the development of anticancer drugs.
Efectos Bioquímicos Y Fisiológicos
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- has been shown to have various biochemical and physiological effects. It has been shown to improve the solubility and stability of drugs, making them more effective in treating various diseases. Additionally, it has been studied for its anticancer and antitumor properties. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its ability to improve the solubility and stability of drugs. This makes it easier to study the effects of drugs on various diseases. Additionally, it has been shown to have various biological activities, making it a potential candidate for the development of new drugs.
However, one of the limitations of using Benzamide, N-[(3beta)-cholest-5-en-3-yl]- in lab experiments is its high cost of synthesis. Additionally, its mechanism of action is not fully understood, making it difficult to study its effects on various diseases.
Direcciones Futuras
There are several future directions for the study of Benzamide, N-[(3beta)-cholest-5-en-3-yl]-. One of the significant areas of research is in the development of new drug delivery systems. Additionally, it has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. Therefore, further studies are needed to understand its mechanism of action and its effects on various diseases.
Conclusion
In conclusion, Benzamide, N-[(3beta)-cholest-5-en-3-yl]- is a compound that has been widely studied in scientific research due to its potential applications in various areas. Its ability to improve the solubility and stability of drugs makes it a potential candidate for the development of new drugs. Additionally, it has been shown to have various biological activities, including anticancer and anti-inflammatory properties. Further studies are needed to understand its mechanism of action and its effects on various diseases.
Métodos De Síntesis
The synthesis of Benzamide, N-[(3beta)-cholest-5-en-3-yl]- involves the reaction of cholesteryl chloroformate with benzamide in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound as a white solid with a melting point of 150-152°C.
Propiedades
Número CAS |
19595-23-4 |
|---|---|
Nombre del producto |
Benzamide, N-[(3beta)-cholest-5-en-3-yl]- |
Fórmula molecular |
C34H51NO |
Peso molecular |
489.8 g/mol |
Nombre IUPAC |
N-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]benzamide |
InChI |
InChI=1S/C34H51NO/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-26-22-27(35-32(36)25-12-7-6-8-13-25)18-20-33(26,4)31(28)19-21-34(29,30)5/h6-8,12-14,23-24,27-31H,9-11,15-22H2,1-5H3,(H,35,36)/t24-,27+,28+,29-,30+,31+,33+,34-/m1/s1 |
Clave InChI |
SIRXRNBKOSZLRS-LLHZKFLPSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC(=O)C5=CC=CC=C5)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC(=O)C5=CC=CC=C5)C)C |
Sinónimos |
N-(Cholest-5-en-3β-yl)benzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



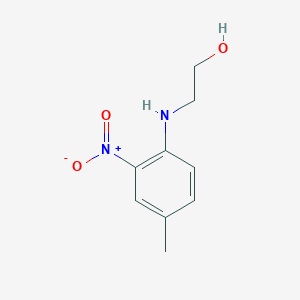
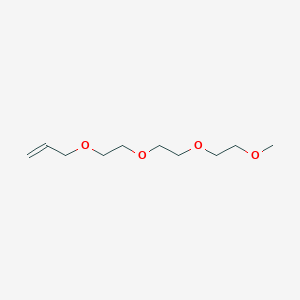
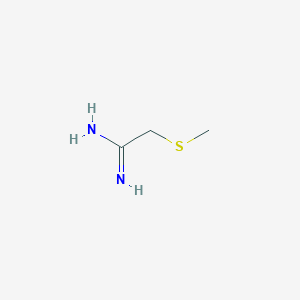
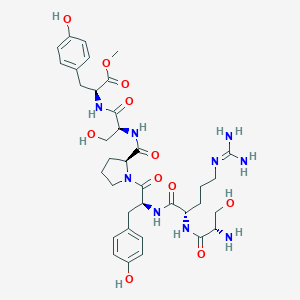
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
